molecular formula C8H7F2NO B13055287 (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055287
M. Wt: 171.14 g/mol
InChI Key: NKOQNQIOPYUDTK-SSDOTTSWSA-N
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Description

(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral dihydrobenzofuran derivative featuring a fused benzene and furan ring system with two fluorine atoms at the 5- and 6-positions. The (3S)-stereochemistry at the amine-bearing carbon renders it a valuable enantiomer in asymmetric synthesis, particularly in pharmaceutical applications where chirality influences biological activity . Its molecular formula is C₈H₇F₂NO, with a molecular weight of 171.13 g/mol (calculated).

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(3S)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

NKOQNQIOPYUDTK-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=CC(=C(C=C2O1)F)F)N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Dihydrobenzo[B]furan Ring: The initial step involves the cyclization of a suitable precursor to form the dihydrobenzo[B]furan ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The final step involves the introduction of the amine group. This can be accomplished through nucleophilic substitution reactions using amine sources such as ammonia or primary amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives or reduce the dihydrobenzo[B]furan ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The fluorine atoms and amine group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes through these interactions.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical attributes of (3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine with similar dihydrobenzofuran derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-F, 6-F C₈H₇F₂NO 171.13 High electronegativity; chiral drug intermediate
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 6-F, 7-Br C₈H₇BrFNO 232.05 Bulky Br increases molecular weight; potential halogen bonding
(3R)-6-(Trifluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine 6-CF₃ C₉H₈F₃NO 203.16 Strong electron-withdrawing CF₃ enhances metabolic stability
(3R)-6,7-Dichloro-2,3-dihydrobenzo[B]furan-3-ylamine 6-Cl, 7-Cl C₈H₇Cl₂NO 204.06 Cl substituents improve lipophilicity; antimicrobial applications
(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride 4-F (+HCl) C₈H₈FNO·HCl 189.60 Hydrochloride salt improves solubility; preclinical studies

Key Comparative Insights

Substituent Type and Position: Fluorine: The 5,6-difluoro substitution in the target compound provides balanced electronic effects, enhancing both solubility and binding specificity compared to mono-fluoro analogues like the 4-fluoro derivative . Trifluoromethyl: The CF₃ group () offers superior electron withdrawal, stabilizing the compound against oxidative metabolism in drug candidates .

Stereochemical Impact :
The (3S) configuration in the target compound contrasts with (3R)-enantiomers (e.g., ), which may exhibit divergent biological activities due to chiral recognition in enzyme-binding pockets .

Synthetic and Commercial Considerations :

  • Brominated derivatives (e.g., ) are costlier (€1,031/g) compared to chloro or fluoro analogues, reflecting the expense of bromination reagents .
  • Hydrochloride salts () improve aqueous solubility, facilitating formulation in preclinical trials .

Biological Activity

(3S)-5,6-Difluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on anti-inflammatory and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F2N
  • CAS Number : 1228559-33-8
  • Molecular Weight : 169.15 g/mol

The biological activity of this compound primarily involves its interaction with inflammatory pathways and cancer cell proliferation mechanisms. Studies indicate that compounds with fluorinated benzofuran structures exhibit enhanced biological effects due to the presence of electronegative fluorine atoms, which can influence the compound's reactivity and binding affinity to biological targets .

Anti-inflammatory Activity

Research has demonstrated that fluorinated benzofuran derivatives can significantly suppress inflammation. In a study investigating various derivatives, it was found that this compound effectively inhibited lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. Key findings include:

  • Inhibition of Cyclooxygenase (COX) : The compound showed a notable reduction in COX-2 expression, a key enzyme in the inflammatory pathway. The IC50 value for COX-2 inhibition was found to be approximately 13 µM .
CompoundIC50 (µM)Target
This compound13COX-2
Other tested compoundsVariesCOX-1/COX-2

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In particular, studies on human colorectal adenocarcinoma cell line HCT116 revealed that this compound exhibits cytotoxic effects:

  • Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

A series of studies have focused on the structure–activity relationship (SAR) of benzofuran derivatives. The presence of fluorine atoms was consistently linked to enhanced biological activity:

  • Study Findings :
    • Compounds with multiple fluorine substitutions exhibited greater anti-inflammatory effects.
    • Specific configurations (e.g., S-enantiomers) were preferred for optimal biological activity .
  • Comparative Analysis :
    • A comparative study highlighted that the difluorinated variant was more effective than its monofluorinated counterparts in reducing inflammatory markers such as IL-6 and PGE2.

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